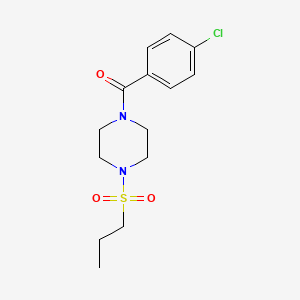
(3-chloro-2-methylphenyl)(2,4-dimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chloro-2-methylphenyl)(2,4-dimethoxybenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of arylalkylamines and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of (3-chloro-2-methylphenyl)(2,4-dimethoxybenzyl)amine is not fully understood. However, it is believed to act through the inhibition of certain enzymes and pathways that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that (3-chloro-2-methylphenyl)(2,4-dimethoxybenzyl)amine can inhibit the production of certain cytokines and chemokines that are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-chloro-2-methylphenyl)(2,4-dimethoxybenzyl)amine in lab experiments is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. However, its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments. Additionally, its synthesis method can be complex and may require specific equipment and expertise.
Orientations Futures
There are several future directions for the study of (3-chloro-2-methylphenyl)(2,4-dimethoxybenzyl)amine. One potential direction is the optimization of its synthesis method to make it more efficient and cost-effective. Additionally, further studies can be conducted to better understand its mechanism of action and potential therapeutic applications. Furthermore, studies can be conducted to investigate its potential use in combination with other drugs for enhanced therapeutic effects.
Méthodes De Synthèse
The synthesis of (3-chloro-2-methylphenyl)(2,4-dimethoxybenzyl)amine involves the reaction of 3-chloro-2-methylphenylamine with 2,4-dimethoxybenzyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through recrystallization.
Applications De Recherche Scientifique
(3-chloro-2-methylphenyl)(2,4-dimethoxybenzyl)amine has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-11-14(17)5-4-6-15(11)18-10-12-7-8-13(19-2)9-16(12)20-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZDJCJXAUJAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5452713 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5880831.png)

![2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5880849.png)
![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)

![2-benzyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880861.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5880864.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5880869.png)
![3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880878.png)
![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5880880.png)

![1-[2-(2-naphthyloxy)ethyl]azepane](/img/structure/B5880892.png)